molecular formula C19H12Br4O4 B12432363 3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

Cat. No.: B12432363
M. Wt: 623.9 g/mol
InChI Key: JEDNMNJCJIIYJR-UHFFFAOYSA-N
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Description

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one is a synthetic organic compound characterized by the presence of multiple bromine atoms and hydroxyl groups. This compound is known for its unique chemical structure, which includes a central oxan-4-one ring flanked by two 3,5-dibromo-4-hydroxyphenyl groups. The presence of bromine atoms and hydroxyl groups imparts distinctive chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with oxan-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, continuous flow systems, and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the bromine atoms to hydrogen atoms, resulting in debromination.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved can include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenolphthalein, 3’,3’‘,5’,5’'-tetrabromo-: A compound with a similar structure but different functional groups.

    Tetrabromophenolphthalein: Another brominated derivative with distinct chemical properties.

    3,3-bis(3,5-dibromo-4-hydroxyphenyl)phthalide: A related compound with a phthalide core structure.

Uniqueness

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinctive chemical reactivity and potential biological activities. Its central oxan-4-one ring further differentiates it from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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